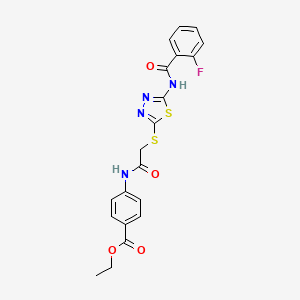

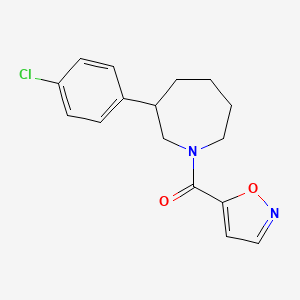

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

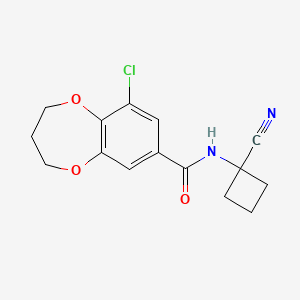

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both a pyrrolidine and an oxadiazole ring, as well as a furan group. In We will also list future directions for research on this compound.

Scientific Research Applications

Synthesis and Biological Evaluation

Novel pyrazoline derivatives, including (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone, have been synthesized using both conventional and microwave irradiation methods. These compounds exhibit significant anti-inflammatory and antibacterial activities. The microwave method offers advantages like higher yields and environmental friendliness. The biological data, supported by molecular docking results, indicate the potential of these compounds as templates for anti-inflammatory activity (Ravula et al., 2016).

Heterocyclic Chemistry and Biological Effects

Oxadiazoles, including the compound , are recognized for their diverse biological effects. They are structurally derived from furan and exhibit resistance to electrophilic substitutions. These compounds have shown various biological activities, such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, and antimalarial properties. Some oxadiazole derivatives are also used in materials like photosensitizers and OLEDs, highlighting their versatility in both biological and material sciences (Abbasi et al., 2018).

Photochemical Synthesis

A photochemical methodology has been developed for the synthesis of compounds related to oxadiazoles. This method involves the irradiation of related furazans in the presence of various amines, demonstrating an innovative approach to synthesizing these heterocyclic compounds (Buscemi et al., 2001).

Pharmaceutical Chemistry

In pharmaceutical chemistry, 1,3,4-oxadiazoles, closely related to the compound of interest, are essential due to their chemical and biological properties. These compounds have become crucial in developing new drugs due to their versatile biological activities. The oxadiazole nucleus's derivatives are known for their antibacterial, antiviral, and antioxidant properties, further emphasizing the compound's significance in pharmaceutical research (Sharma, 2015).

properties

IUPAC Name |

furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-11(9-2-4-16-6-9)14-3-1-8(5-14)10-12-7-17-13-10/h2,4,6-8H,1,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSUAYHUYOATPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

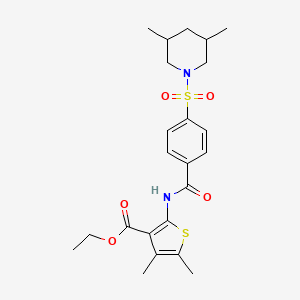

![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)

![N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2390153.png)

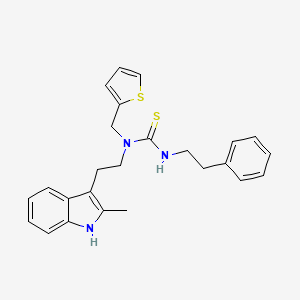

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2390161.png)

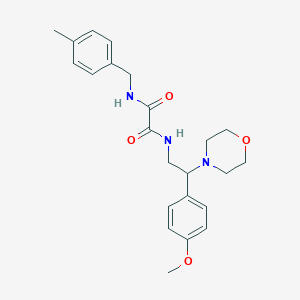

![(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2390162.png)